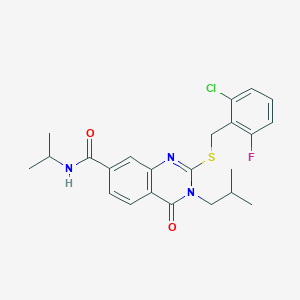
2-((2-chloro-6-fluorobenzyl)thio)-3-isobutyl-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-chloro-6-fluorobenzyl)thio)-3-isobutyl-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H25ClFN3O2S and its molecular weight is 461.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Study
A study involved the synthesis of fluoroquinolone-based 4-thiazolidinones from a lead molecule, which was further reacted with thionyl chloride and hydrazine hydrate, among other compounds, to produce Schiff bases. These bases, upon reaction with N-(4-methoxyphenyl) piperazine and thioglycolic acid, yielded the title compounds, which were then screened for antifungal and antibacterial activities. This process highlights the compound's role in creating antimicrobial agents (Patel & Patel, 2010).
Antitubercular Activity
Another research synthesized novel quinazoline derivatives and evaluated them for antitubercular activity against Mycobacterium tuberculosis. This involved the preparation of key intermediates through oxidation and coupling processes, which were then subjected to various reactions to yield the desired quinazoline carboxamides. These compounds displayed promising antitubercular agents with lower cytotoxicity profiles, indicating their potential in tuberculosis treatment (Marvadi et al., 2020).
Antifungal Activity
Research on the synthesis of novel s-substituted fluoroquinazoline derivatives revealed their antifungal properties. The study explored the mechanism of action against Fusarium oxysporum, showing a significant inhibitory effect on fungal growth. This investigation contributes to understanding the antifungal potential of quinazoline derivatives and their application in combating fungal infections (Xu et al., 2007).
Analgesic Activity
A study focused on synthesizing new pyrazoles and triazoles bearing a quinazoline moiety and evaluating their analgesic activity. The research involved multiple steps of synthesis, including the preparation of acetohydrazide, its reaction with various compounds to form pyrazoles, hydrazones, and thiazoles, and subsequent screening for analgesic properties. This work underscores the potential of quinazoline derivatives in developing new pain management drugs (Saad et al., 2011).
Fluorogenic Properties for Metal Ion Detection
Quinazoline derivatives have been studied for their fluorogenic chemodosimetric behaviors towards metal ions, particularly Hg2+. A specific thioamide derivative of quinazoline demonstrated highly selective fluorescence enhancing properties upon interaction with Hg2+, suggesting its application in sensitive and selective metal ion detection (Song et al., 2006).
Propiedades
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(2-methylpropyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClFN3O2S/c1-13(2)11-28-22(30)16-9-8-15(21(29)26-14(3)4)10-20(16)27-23(28)31-12-17-18(24)6-5-7-19(17)25/h5-10,13-14H,11-12H2,1-4H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMXYMREGCQCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N=C1SCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
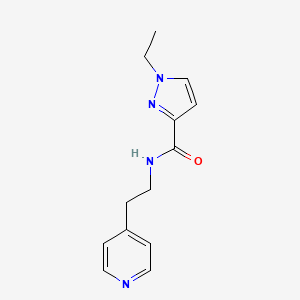

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2904524.png)

![2-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2904530.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2904531.png)
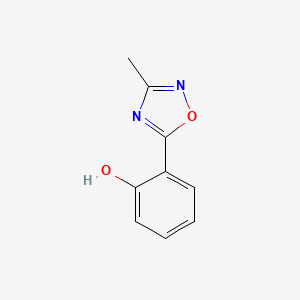
![4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2904533.png)
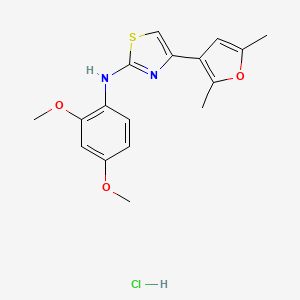
![Methyl 2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate](/img/structure/B2904537.png)


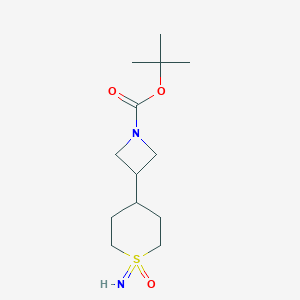
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2904543.png)
